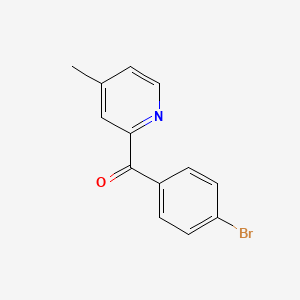

2-(4-Bromobenzoyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZQCWGVHLEKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2 4 Bromobenzoyl 4 Methylpyridine

Direct Synthesis Approaches and Optimized Reaction Conditions

Direct approaches to 2-(4-Bromobenzoyl)-4-methylpyridine focus on forming the key carbon-carbon bond between the 4-methylpyridine (B42270) and 4-bromobenzoyl moieties in the final steps of the synthesis. These methods include well-established metal-catalyzed cross-coupling reactions, acylation strategies, and innovative photochemical protocols.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Benzoylpyridine Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions represent two prominent examples applicable to the synthesis of 2-(4-Bromobenzoyl)-4-methylpyridine.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds and could be adapted for the synthesis of the target diaryl ketone. This approach would typically involve the palladium-catalyzed reaction of a pyridine-based organoboron reagent with a 4-bromobenzoyl derivative, or conversely, a 4-methylpyridine derivative with a 4-bromophenylboronic acid derivative, followed by a subsequent oxidation or carbonyl insertion step. A more direct route would involve the coupling of a 2-functionalized 4-methylpyridine with a 4-bromobenzoyl metallic species. For instance, the coupling of 2-bromo-4-methylpyridine with a suitable organoboron derivative of 4-bromobenzaldehyde, followed by oxidation of the resulting alcohol, presents a viable pathway. Research on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has shown that catalyst systems based on Pd₂dba₃ and specific phosphite or phosphine oxide ligands are highly effective. organic-chemistry.org For the coupling of a 2-pyridylboronate with an aryl bromide, potassium fluoride (KF) is often employed as the base in a solvent like dioxane. nih.gov

A plausible Suzuki-Miyaura approach would utilize 2-bromo-4-methylpyridine as a key precursor. The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents. A study on the synthesis of 2-methyl-4-phenylpyridine derivatives via Suzuki coupling found that the combination of Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a water/1,4-dioxane mixed solvent system under microwave irradiation provided high yields. researchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | water/1,4-dioxane (5:1) | 120 (microwave) | 81 |

This table presents optimized conditions for a related Suzuki coupling reaction to synthesize 2-methyl-4-phenylpyridine, which can be adapted for the synthesis of the target compound. researchgate.net

The Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another potential method. nih.gov While typically used to form vinylarenes, modifications of the Heck reaction can lead to the formation of ketones. However, a direct Heck-type coupling to form a benzoylpyridine is less common. An indirect approach could involve the Heck coupling of 2-bromo-4-methylpyridine with a suitable vinyl ether, followed by hydrolysis to the corresponding ketone. The intramolecular Heck reaction is a well-established strategy for creating cyclic compounds and has been applied in the synthesis of complex molecules, including macrocyclic drugs. nih.govwikipedia.org

Acylation and Benzoylation Strategies

Direct acylation of the 4-methylpyridine ring with a 4-bromobenzoyl derivative presents a straightforward synthetic route. The classical Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sapub.orgkhanacademy.org However, the Friedel-Crafts acylation is generally not effective for electron-deficient aromatic rings like pyridine (B92270). The nitrogen atom in the pyridine ring complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

To circumvent this limitation, alternative acylation methods involving organometallic reagents are often employed. A Grignard reaction represents a more feasible approach. This would involve the preparation of a Grignard reagent from 2-bromo-4-methylpyridine, which can then react with 4-bromobenzaldehyde to yield a secondary alcohol. Subsequent oxidation of this alcohol would furnish the desired ketone, 2-(4-Bromobenzoyl)-4-methylpyridine. The preparation of pyridyl Grignard reagents can be challenging but has been successfully achieved. researchgate.net A recent study demonstrated the purple light-promoted coupling of bromopyridines with Grignard reagents, offering a transition-metal-free alternative. organic-chemistry.org

Another approach involves the reaction of an organolithium or Grignard reagent derived from 4-bromobenzene with a 4-methylpyridine-2-carboxylic acid derivative, such as an ester or an acyl chloride. For example, 4-methylpicolinoyl chloride could be reacted with a Grignard reagent prepared from 1,4-dibromobenzene.

| Pyridine Derivative | Organometallic Reagent | Subsequent Step | Product |

| 2-Bromo-4-methylpyridine | 4-Bromobenzylmagnesium bromide | Oxidation | 2-(4-Bromobenzoyl)-4-methylpyridine |

| 4-Methylpicolinoyl chloride | 4-Bromophenylmagnesium bromide | - | 2-(4-Bromobenzoyl)-4-methylpyridine |

This table outlines potential Grignard-based acylation strategies.

Photochemical and Reductive Arylation Protocols

Modern synthetic chemistry has seen the emergence of powerful photochemical methods. A notable strategy is the photochemical reductive arylation of carbonyl or iminyl derivatives. A recently developed modular synthesis of benzoylpyridines utilizes a catalyst-free reductive arylation between aryl aldehydes and cyanopyridines under photochemical conditions, followed by an oxidation step. chemicalbook.com This approach could be adapted for the synthesis of 2-(4-Bromobenzoyl)-4-methylpyridine.

The process would begin with the photochemical reaction of 4-methyl-2-cyanopyridine with 4-bromobenzaldehyde. This reaction, irradiated with UV light (e.g., 365 nm), would proceed without a catalyst to form the corresponding secondary alcohol. The subsequent oxidation of this alcohol, for instance using potassium permanganate (KMnO₄), would yield the target ketone. chemicalbook.com This method is attractive due to its mild, catalyst-free conditions and the use of readily available starting materials.

| Aldehyde | Cyanopyridine | Irradiation Wavelength (nm) | Oxidant | Overall Yield (%) |

| 4-Bromobenzaldehyde | 4-Methyl-2-cyanopyridine | 365 | KMnO₄ | (Not reported for this specific combination, but analogous reactions show good to excellent yields) |

This table illustrates a potential photochemical reductive arylation route based on a published modular synthesis of benzoylpyridines. chemicalbook.com

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step, thereby minimizing waste and operational complexity. iitj.ac.innih.gov While a specific MCR for the direct synthesis of 2-(4-Bromobenzoyl)-4-methylpyridine has not been reported, one could be conceptually designed based on known MCRs for pyridine synthesis. For example, a variation of the Hantzsch pyridine synthesis or other pyridine-forming MCRs could potentially incorporate the 4-bromobenzoyl moiety. However, the development of such a novel MCR would require significant experimental investigation to establish its feasibility and optimize the reaction conditions. The synthesis of various heterocyclic compounds, including pyridines and imidazopyridine-fused isoquinolinones, has been successfully achieved through MCRs. beilstein-journals.orgnih.govmdpi.com

Precursor Synthesis and Intermediate Chemistry

Functionalized Pyridine Ring Synthesis

The most crucial precursor for many of the outlined synthetic routes is a 4-methylpyridine ring functionalized at the 2-position. Common and useful intermediates include 2-bromo-4-methylpyridine, 4-methylpyridine-2-carboxylic acid, and 4-methyl-2-cyanopyridine.

Synthesis of 2-Bromo-4-methylpyridine: This key intermediate is readily prepared from 2-methyl-4-aminopyridine via a Sandmeyer-type reaction. chemicalbook.comgoogle.com The process involves the diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid at low temperatures, followed by decomposition of the diazonium salt to introduce the bromine atom. A patent describes a method starting from 2-chloro-4-nitropyridine, which is converted to 2-methyl-4-aminopyridine and then to 2-methyl-4-bromopyridine. google.com

| Starting Material | Reagents | Temperature (°C) | Yield (%) |

| 2-Methyl-4-aminopyridine | 1. HBr 2. NaNO₂ | -10 to 0 | 95 |

This table summarizes the synthesis of 2-bromo-4-methylpyridine from 2-methyl-4-aminopyridine. chemicalbook.com

Synthesis of 4-Methylpyridine-2-carboxylic acid: This precursor can be synthesized through the oxidation of 2,4-dimethylpyridine (2,4-lutidine). Various oxidizing agents can be employed for this selective oxidation of one methyl group.

Synthesis of 4-Methyl-2-cyanopyridine (4-Methylpicolinonitrile): This intermediate is essential for the photochemical reductive arylation route. It can be prepared from 2-bromo-4-methylpyridine via a nucleophilic substitution reaction with a cyanide salt, typically using a palladium or copper catalyst. Alternatively, it can be synthesized from 4-methylpicolinamide by dehydration.

The strategic selection and efficient synthesis of these functionalized pyridine precursors are paramount for the successful implementation of the various methodologies to obtain 2-(4-Bromobenzoyl)-4-methylpyridine.

Substituted Benzoyl Moiety Introduction

The introduction of the 4-bromobenzoyl group to the 2-position of the 4-methylpyridine ring is the crucial bond-forming step in the synthesis of the target molecule. Several strategic approaches can be considered, primarily revolving around cross-coupling reactions or the addition of organometallic reagents to an appropriate electrophile followed by oxidation.

One of the most robust and widely applicable methods involves a palladium-catalyzed cross-coupling reaction. This strategy typically involves the coupling of an organometallic derivative of 4-methylpyridine with an activated form of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride. For instance, a Stille or Suzuki coupling could be employed. In a hypothetical Suzuki coupling, 4-methylpyridine-2-boronic acid would be reacted with 4-bromobenzoyl chloride in the presence of a palladium catalyst and a suitable base.

Another viable pathway involves the use of organolithium or Grignard reagents. This would begin with the deprotonation of 4-methylpyridine at the 2-position using a strong base like n-butyllithium to form 2-lithio-4-methylpyridine. This potent nucleophile can then react with 4-bromobenzaldehyde. The resulting secondary alcohol intermediate is subsequently oxidized using a standard oxidizing agent, such as manganese dioxide (MnO₂) or a Swern oxidation, to yield the final ketone product.

A third approach could be a Friedel-Crafts-type acylation. However, direct acylation of pyridines is often challenging due to the deactivation of the ring by the electronegative nitrogen atom, which also complexes with the Lewis acid catalyst. This method is generally less favored for pyridines compared to electron-rich aromatic systems.

| Strategy | Key Reagents | Reaction Type | Primary Intermediates | Potential Advantages |

| Cross-Coupling | 4-methylpyridine-2-boronic acid, 4-bromobenzoyl chloride, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Suzuki Coupling | Boronic acid ester of pyridine | High functional group tolerance, generally good yields. |

| Organometallic Addition & Oxidation | 4-methylpyridine, n-BuLi, 4-bromobenzaldehyde; then MnO₂ | Nucleophilic Addition, then Oxidation | Secondary alcohol | Utilizes readily available starting materials. |

| Acylation | 2-bromo-4-methylpyridine, 4-bromophenylboronic acid, CO, Pd catalyst | Carbonylative Coupling | - | Direct introduction of the carbonyl group. |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of 2-(4-Bromobenzoyl)-4-methylpyridine is essential for developing sustainable and environmentally responsible chemical processes. ijarsct.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key green chemistry approaches applicable to this synthesis include:

Catalysis: Utilizing highly efficient catalysts, such as palladium complexes for cross-coupling or iron-based catalysts for other transformations, can reduce the need for stoichiometric reagents, thereby minimizing waste. rsc.org Iron-catalyzed reactions, in particular, are advantageous due to the low cost and low toxicity of iron. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for synthesizing pyridine derivatives. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. ijarsct.co.innih.gov

Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous solvents. A greener approach would involve replacing solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids. rasayanjournal.co.in In some cases, solvent-free reactions can be developed, which completely eliminate solvent waste. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core green chemistry principle. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are highly atom-economical and can be an efficient way to construct complex pyridine scaffolds. nih.govnih.gov

| Principle | Traditional Approach | Green Chemistry Alternative | Benefit |

| Solvent | Dichloromethane, DMF | Ethanol, Water, or Solvent-free | Reduced toxicity and environmental impact. rasayanjournal.co.in |

| Energy Input | Conventional heating (oil bath) for several hours | Microwave irradiation for several minutes | Reduced energy consumption, faster reaction rates. nih.gov |

| Catalyst | Stoichiometric reagents | Catalytic amounts of reusable or low-toxicity metals (e.g., Fe) | Minimized waste, reduced cost. rsc.org |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions | Increased efficiency, reduced waste and purification steps. nih.gov |

Scale-Up Considerations and Process Optimization for Laboratory Synthesis

Transitioning a synthetic route from a small, research-scale reaction to a larger, multi-gram laboratory synthesis requires careful process optimization and consideration of several practical factors. nih.gov The goal is to ensure the process is safe, reproducible, efficient, and yields a product of high purity without relying on techniques that are cumbersome at a larger scale.

Key considerations include:

Reagent and Solvent Selection: On a larger scale, the cost and availability of reagents become more critical. The chosen synthetic route should prioritize commercially available and cost-effective starting materials. Similarly, the volume of solvents increases significantly, making solvent recycling or the use of less expensive, greener solvents more important.

Thermal Safety and Control: Reactions that are easy to manage at a 100 mg scale can become hazardous at a 100 g scale. Exothermic reactions, such as those involving organolithium reagents or certain acylations, must be carefully controlled. researchgate.net This involves optimizing the rate of addition of reagents and ensuring adequate cooling to manage the heat generated and prevent runaway reactions. researchgate.net

Work-up and Purification: While column chromatography is a standard purification technique in research chemistry, it becomes inefficient and costly for larger quantities. The process should be optimized to yield a crude product that can be purified by crystallization, precipitation, or extraction. researchgate.net Developing a reliable crystallization procedure is often a key goal in process optimization as it can provide a highly pure product in a single, scalable step.

Process Robustness: The optimized procedure should be robust, meaning it can tolerate minor variations in reaction conditions without significant drops in yield or purity. This involves identifying critical process parameters and defining acceptable ranges for them.

| Parameter | Initial Lab-Scale Method | Optimized Scale-Up Consideration | Rationale |

| Purification | Silica gel column chromatography | Crystallization from a suitable solvent system | Scalability, efficiency, cost-effectiveness, and potential for higher purity. researchgate.net |

| Temperature Control | Simple ice bath or heating mantle | Jacketed reactor with controlled addition funnels | Ensures proper management of exotherms for safety and reproducibility. researchgate.net |

| Reagent Stoichiometry | Use of excess reagents to drive reaction to completion | Optimization to use near-stoichiometric amounts | Reduces cost and simplifies purification by minimizing unreacted starting materials. |

| Isolation | Direct work-up of the entire reaction mixture | Isolation of key intermediates as stable solids | Can improve the purity of subsequent steps and the final product. nih.gov |

Information regarding the detailed structural and conformational analysis of 2-(4-Bromobenzoyl)-4-methylpyridine is not available in published scientific literature.

Extensive searches for experimental data from X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy for the specific compound 2-(4-Bromobenzoyl)-4-methylpyridine have yielded no dedicated studies. Consequently, the specific details required to populate the requested article, including molecular conformation, torsion angles, intermolecular interactions, crystal packing, and solution-state dynamics, are not present in the public domain.

While general principles and techniques for structural elucidation of related chemical classes—such as other substituted benzoylpyridines or compounds featuring a bromophenyl moiety—are well-documented, applying this general knowledge to create a specific, data-rich article on 2-(4-Bromobenzoyl)-4-methylpyridine without direct experimental or theoretical studies would be speculative and not adhere to the required scientific accuracy.

Therefore, the generation of an article with the specified detailed outline, data tables, and in-depth research findings for 2-(4-Bromobenzoyl)-4-methylpyridine is not possible at this time due to the absence of primary scientific research on this particular compound.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Bromobenzoyl 4 Methylpyridine

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is an indispensable analytical tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. The specific vibrations of chemical bonds, corresponding to stretching, bending, and other modes, absorb infrared radiation or scatter Raman radiation at characteristic frequencies. This provides a unique spectral fingerprint of the compound. For 2-(4-Bromobenzoyl)-4-methylpyridine, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are employed to confirm its structural integrity and characterize its constituent functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides detailed information about the vibrational modes of the molecule's functional groups. Although specific experimental data for 2-(4-Bromobenzoyl)-4-methylpyridine is not widely published, theoretical calculations using methods such as Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set can predict the vibrational frequencies with a high degree of accuracy. These computational studies, common in the analysis of novel compounds, allow for the assignment of characteristic absorption bands.

The key functional groups in 2-(4-Bromobenzoyl)-4-methylpyridine include the carbonyl group (C=O), the pyridine (B92270) ring, the brominated benzene (B151609) ring, and the methyl group. The expected FT-IR absorption bands for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1660-1680 | Strong |

| Aromatic C-H (Pyridine) | Stretching | 3050-3100 | Medium to Weak |

| Aromatic C-H (Benzene) | Stretching | 3000-3050 | Medium to Weak |

| Aliphatic C-H (Methyl) | Asymmetric & Symmetric Stretching | 2920-2980 | Medium |

| Aromatic C=C | Ring Stretching | 1400-1600 | Medium to Strong |

| C-N (Pyridine) | Stretching | 1300-1350 | Medium |

| C-Br | Stretching | 500-600 | Strong |

The most prominent peak in the FT-IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the 1660-1680 cm⁻¹ region. The exact position of this band can be influenced by the electronic effects of the adjacent aromatic rings. The presence of the bromophenyl and methyl-substituted pyridine moieties is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretching vibrations of the methyl group just below 3000 cm⁻¹. The complex pattern of bands in the 1400-1600 cm⁻¹ range is characteristic of the C=C stretching vibrations within the two aromatic rings. The C-N stretching of the pyridine ring and the C-Br stretching vibration are expected at lower frequencies, providing further evidence for the complete molecular structure.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For 2-(4-Bromobenzoyl)-4-methylpyridine, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic rings and the carbon-bromine bond.

As with FT-IR, detailed experimental Raman spectra for this specific compound are scarce. Therefore, computational predictions are invaluable. The predicted Raman shifts for the key functional groups are presented in the following table.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C=C | Ring Breathing | 990-1010 | Strong |

| Aromatic C-H (Pyridine) | Stretching | 3050-3100 | Strong |

| Aromatic C-H (Benzene) | Stretching | 3000-3050 | Strong |

| Carbonyl (C=O) | Stretching | 1655-1675 | Medium |

| C-Br | Stretching | 500-600 | Strong |

| Methyl C-H | Symmetric Stretching | 2870-2890 | Medium |

In the Raman spectrum of 2-(4-Bromobenzoyl)-4-methylpyridine, the aromatic C-H stretching vibrations are expected to produce strong signals. A particularly strong and characteristic band for substituted benzenes is the ring "breathing" mode, which appears around 1000 cm⁻¹. The carbonyl (C=O) stretch, while strong in the IR spectrum, typically shows a medium intensity in the Raman spectrum. Conversely, the C-Br stretching vibration is expected to be a strong and easily identifiable Raman band, given the high polarizability of the C-Br bond. The symmetric stretching of the methyl group's C-H bonds will also be observable. The combination of FT-IR and Raman data provides a comprehensive vibrational analysis, confirming the presence and connectivity of all functional groups within the molecule.

Electronic Structure and Advanced Spectroscopic Property Investigations

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of 2-(4-Bromobenzoyl)-4-methylpyridine are dictated by the electronic transitions within the molecule, primarily associated with the benzoylpyridine framework. The presence of the bromine atom and the methyl group introduces modifications to these properties.

UV-Visible Absorption Characteristics and Electronic Transitions

The UV-Visible absorption spectrum of 2-(4-Bromobenzoyl)-4-methylpyridine is expected to be characterized by two primary types of electronic transitions: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions. For the parent 2-benzoylpyridine (B47108), these transitions are observed as strong bands in the UV region. The extended conjugation between the phenyl ring, the carbonyl group, and the pyridine (B92270) ring in 2-(4-Bromobenzoyl)-4-methylpyridine will give rise to these characteristic absorptions. The presence of the electron-withdrawing bromo group on the benzoyl moiety is anticipated to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted 2-benzoylpyridine, due to the stabilization of the π* orbital.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron, primarily from the oxygen atom of the carbonyl group, to a π* antibonding orbital. These are typically lower in energy and intensity compared to π → π* transitions and appear as a weaker, longer-wavelength shoulder in the spectrum.

Based on data for analogous compounds, the expected UV-Visible absorption characteristics for 2-(4-Bromobenzoyl)-4-methylpyridine in a non-polar solvent like hexane (B92381) are summarized in the table below. It is important to note that these are estimated values based on the analysis of similar compounds.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Origin |

| π → π | ~260 - 280 | High | Phenyl and pyridine rings |

| n → π | ~330 - 350 | Low | Carbonyl group |

Fluorescence and Phosphorescence Properties (Excited State Dynamics, Quantum Yields, Lifetimes)

Following absorption of light, the excited molecule can relax through various photophysical pathways, including fluorescence and phosphorescence.

Fluorescence: This process involves the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). Aromatic ketones can exhibit fluorescence, although it is often weak. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters. For 2-(4-Bromobenzoyl)-4-methylpyridine, the heavy bromine atom is expected to enhance intersystem crossing (ISC) from the S₁ state to the triplet state (T₁), which would likely lead to a low fluorescence quantum yield.

Phosphorescence: This is the radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). Due to the spin-forbidden nature of this transition, phosphorescence lifetimes (τp) are significantly longer than fluorescence lifetimes. The presence of the heavy bromine atom, through the heavy-atom effect, is expected to significantly promote ISC and also enhance the rate of phosphorescent decay. Therefore, 2-(4-Bromobenzoyl)-4-methylpyridine is a candidate for exhibiting phosphorescence, particularly at low temperatures or in a rigid matrix where non-radiative decay pathways are minimized.

Detailed quantitative data on quantum yields and lifetimes for this specific compound are not available in the surveyed literature.

Solvent Effects on Photophysical Properties

The polarity of the solvent can significantly influence the electronic absorption and emission spectra of polar molecules like 2-(4-Bromobenzoyl)-4-methylpyridine.

Absorption Spectra:

The n → π* transition is expected to exhibit a hypsochromic (blue) shift in polar, protic solvents. This is because the lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with the solvent, which lowers the energy of the n-orbital. The π* orbital is less affected, leading to a larger energy gap for the transition.

The π → π* transition may show a slight bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state.

Emission Spectra: The solvent can also affect the fluorescence and phosphorescence spectra. An increase in solvent polarity can lead to a red shift in the emission wavelength, particularly if the excited state has a larger dipole moment than the ground state.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique would be applicable to chiral derivatives of 2-(4-Bromobenzoyl)-4-methylpyridine.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, this is relevant for chiral compounds.

Based on the available literature, there is no information regarding the synthesis or study of chiral derivatives of 2-(4-Bromobenzoyl)-4-methylpyridine. Therefore, an analysis of its chiroptical properties is not currently applicable.

Computational Chemistry and Theoretical Modeling of 2 4 Bromobenzoyl 4 Methylpyridine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2-(4-Bromobenzoyl)-4-methylpyridine, Density Functional Theory (DFT) would be a highly suitable method, offering a good balance between computational cost and accuracy. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory - MP2, or Coupled Cluster - CC), could also be employed for higher accuracy, albeit at a greater computational expense.

Geometry Optimization and Energetic Profiles

Furthermore, by systematically rotating the single bond connecting the carbonyl group to the pyridine (B92270) ring, a potential energy surface scan could be performed. This would reveal the energetic barriers between different conformers and identify the most stable rotational isomers.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(4-Bromobenzoyl)-4-methylpyridine

This table presents a hypothetical set of optimized bond lengths and angles that would be determined through quantum chemical calculations. Actual values would require a dedicated computational study.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(carbonyl)-C(pyridine) | 1.50 Å |

| Bond Length | C(carbonyl)-C(bromophenyl) | 1.51 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | C(pyridine)-C(carbonyl)-C(bromophenyl) | 118.5° |

| Dihedral Angle | Pyridine Ring - Carbonyl - Bromophenyl Ring | 45.0° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 2-(4-Bromobenzoyl)-4-methylpyridine, the HOMO would likely be localized on the electron-rich 4-bromobenzoyl and pyridine rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the pyridine ring. A detailed analysis of the molecular orbitals would provide a visual representation of the electron density distribution. Additionally, calculating the Mulliken or Natural Bond Orbital (NBO) charges on each atom would quantify the charge distribution and identify electrophilic and nucleophilic sites.

Spectroscopic Property Prediction (NMR chemical shifts, Vibrational Frequencies, UV-Vis transitions)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic positions yields the vibrational frequencies. These correspond to the peaks observed in an infrared (IR) and Raman spectrum. A key vibrational mode for 2-(4-Bromobenzoyl)-4-methylpyridine would be the carbonyl (C=O) stretch.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. This would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π*).

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of 2-(4-Bromobenzoyl)-4-methylpyridine would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and then solving Newton's equations of motion for every atom in the system.

This approach would provide insights into the conformational flexibility of the molecule, particularly the rotation around the single bonds. It would also allow for the study of how solvent molecules arrange themselves around the solute and how this solvation affects the molecule's conformation and dynamics.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For instance, if 2-(4-Bromobenzoyl)-4-methylpyridine were to undergo a nucleophilic substitution reaction at the carbonyl carbon, computational methods could be used to model the entire reaction pathway. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined.

Molecular Docking and Protein-Ligand Interaction Modeling (Focused on binding mechanisms, not biological efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. If a protein target for 2-(4-Bromobenzoyl)-4-methylpyridine were identified, docking simulations could be performed to understand the binding mechanism.

The process would involve placing the flexible ligand into the binding site of the rigid or flexible protein receptor and using a scoring function to estimate the binding affinity for different poses. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. This provides a detailed, atom-level understanding of the binding mode.

Applications in Chemical Research and Beyond

Utilization as a Building Block in Complex Organic Synthesis

The presence of multiple reactive sites within 2-(4-Bromobenzoyl)-4-methylpyridine makes it a valuable precursor in the construction of intricate molecular architectures. The bromine atom on the phenyl ring is amenable to various cross-coupling reactions, while the ketone functionality and the pyridine (B92270) ring offer additional points for chemical modification.

Scaffold for New Molecular Entities

The inherent structure of 2-(4-Bromobenzoyl)-4-methylpyridine serves as a foundational scaffold for the development of novel molecular entities. The pyridine ring, a common motif in pharmacologically active compounds, combined with the diaryl ketone structure, provides a robust framework upon which chemists can build. researchgate.netrsc.org The reactivity of the bromine atom allows for the introduction of diverse substituents through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the systematic exploration of chemical space and the generation of libraries of new compounds. researchgate.net

Precursor to Biologically Relevant Scaffolds (Focus on structural motif, not biological effect)

The "4-bromobenzoyl" moiety within 2-(4-Bromobenzoyl)-4-methylpyridine is a key structural motif that has been incorporated into the synthesis of biologically relevant scaffolds. For instance, research has shown the use of a similar precursor, 3-(4-bromobenzoyl)-1,2-benzothazine, in the preparation of novel 1,2-benzothiazine-N-arylacetamides. ijrpr.comnih.gov In this synthesis, the "4-bromobenzoyl" group acts as a crucial electrophilic component. The subsequent derivatives have been investigated for their potential as α-glucosidase inhibitors, highlighting the importance of this structural unit in the design of molecules with potential therapeutic applications. ijrpr.comnih.gov The pyridine-containing diaryl ketone structure itself is also a recognized pharmacophore in various bioactive molecules. nih.gov

Role in Materials Chemistry (Limited to fundamental chemical properties, e.g., photophysical probes, without specific material performance data)

The electronic properties endowed by the conjugated system of the pyridine and phenyl rings, along with the potential for modification, position 2-(4-Bromobenzoyl)-4-methylpyridine and its derivatives as interesting candidates for applications in materials chemistry.

Chromophoric and Fluorophoric Applications

Derivatives of pyridine are well-known for their photophysical properties, often exhibiting fluorescence. ijrpr.comst-andrews.ac.uk The extended π-conjugated system in 2-(4-Bromobenzoyl)-4-methylpyridine suggests that it and its derivatives could function as chromophores, absorbing light in the UV-visible region. Further extension of this conjugation through reactions at the bromo-position could lead to the development of novel fluorophores with tunable emission properties. The introduction of electron-donating or electron-withdrawing groups can significantly influence the intramolecular charge transfer (ICT) characteristics, thereby affecting the absorption and emission wavelengths.

| Compound Family | Observed Photophysical Property | Potential Application |

| Imidazo[1,2-a]pyridines | Strong fluorescence emission | Fluorescent reporters in biological imaging |

| Poly(p-pyridine) | Photoluminescence | Components in light-emitting devices |

| Substituted Benzothiadiazoles | Solvatochromic fluorescence | Fluorescent probes for cellular imaging |

This table presents photophysical properties of related pyridine-containing compound families to illustrate the potential of 2-(4-Bromobenzoyl)-4-methylpyridine derivatives.

Self-Assembling Systems

The pyridine nitrogen atom in 2-(4-Bromobenzoyl)-4-methylpyridine can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are the driving forces for supramolecular self-assembly. Research on related pyridine-containing molecules has demonstrated their ability to form well-ordered supramolecular structures, such as microtubes, through a combination of hydrogen bonding and π-π stacking. st-andrews.ac.ukrsc.org This suggests that derivatives of 2-(4-Bromobenzoyl)-4-methylpyridine could be designed to self-assemble into complex architectures with potential applications in areas like crystal engineering and the development of functional materials.

Exploration as a Probe in Chemical Biology (Mechanistic focus, e.g., enzyme-ligand binding, target identification without human clinical data)

The structural features of 2-(4-Bromobenzoyl)-4-methylpyridine make it and its derivatives suitable for development as chemical probes to investigate biological systems. The reactive bromine handle allows for the attachment of reporter tags or cross-linking agents, facilitating target identification and mechanistic studies.

| Compound/Derivative | Biological Target/Application | Key Mechanistic Insight |

| 1,2-Benzothiazine-N-arylacetamides with 4-bromobenzoyl moiety | α-Glucosidase | The 4-bromophenyl group participates in hydrophobic interactions within the enzyme's active site. |

| Pyridine-based chemical probes | Various protein kinases | The pyridine nitrogen can form crucial hydrogen bonds with the target protein, enhancing selectivity. |

This table provides examples of mechanistic insights gained from studies on related compounds, suggesting potential avenues for the application of 2-(4-Bromobenzoyl)-4-methylpyridine-based probes.

Derivatization and Functionalization Strategies for Tunable Properties

Synthesis of Analogs with Varied Substituents

The core structure of 2-(4-Bromobenzoyl)-4-methylpyridine offers multiple sites for modification, allowing for the synthesis of a broad range of analogs. Research has demonstrated the synthesis of related structures where the 4-bromobenzoyl group is a key component in building larger, more complex molecules. For instance, novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comcore.ac.ukthiazin-2-yl)-N-arylacetamides have been synthesized. mdpi.comresearchgate.net This was achieved by reacting 3-(4-Bromobenzoyl)-1,2-benzothazine with a library of 2-bromo-N-arylacetamides in the presence of potassium carbonate in a DMF solvent. mdpi.com This approach highlights a versatile method for creating a series of analogs with varying N-arylacetamide substituents.

Similarly, the synthesis of 4-Bromobenzohydrazide (B182510) derivatives has been reported, starting from the esterification of 4-bromobenzoic acid followed by reaction with hydrazine (B178648) hydrate. researchgate.net These hydrazides can then be condensed with various substituted aryl aldehydes to produce a diverse set of hydrazone derivatives. researchgate.net Another example involves the synthesis of benzimidazole-thioquinoline derivatives, where a 4-bromobenzyl group was introduced, resulting in a potent α-glucosidase inhibitor. nih.gov

These examples underscore the feasibility of introducing a wide variety of functional groups and structural motifs to the core 2-(4-Bromobenzoyl)-4-methylpyridine scaffold, enabling the exploration of a vast chemical space.

Strategies for Modulating Electronic and Steric Properties

In the synthesis of 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comcore.ac.ukthiazin-2-yl)-N-arylacetamides, the variation of the N-arylacetamide portion allows for the introduction of different electronic and steric environments. For example, substituents on the aryl ring of the acetamide (B32628) can range from electron-donating groups like methyl or methoxy (B1213986) to electron-withdrawing groups like chloro or nitro. These modifications directly impact the electronic nature and steric bulk of the final compounds, which in turn can influence their biological activity. mdpi.comresearchgate.net

Studies on benzimidazole-thioquinoline derivatives have shown that the position of substituents is crucial. For instance, a para-bromine substitution was found to be favorable for activity, while an ortho-bromine substitution was detrimental. nih.gov The introduction of an electron-donating methyl group was also shown to modulate the inhibitory activity. nih.gov These findings demonstrate that a strategic placement of substituents with varying electronic and steric characteristics is a powerful tool for fine-tuning the desired properties of the analogs.

Library Generation and Combinatorial Approaches (Structural diversity)

The generation of compound libraries based on the 2-(4-Bromobenzoyl)-4-methylpyridine scaffold is a key strategy for exploring structure-activity relationships and discovering new lead compounds. Combinatorial chemistry and parallel synthesis are powerful approaches to rapidly generate a large number of diverse analogs.

The synthesis of a library of 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comcore.ac.ukthiazin-2-yl)-N-arylacetamides, where a variety of 2-bromo-N-arylacetamides were reacted with a common precursor, is a prime example of a combinatorial approach. mdpi.comresearchgate.net This method allows for the systematic exploration of the effects of different aryl substituents on the properties of the final molecules. mdpi.com

Another relevant example is the use of a combinatorial template in the parallel solution-phase synthesis of an amine and imine compound library. core.ac.uk Although the core template was different, the methodology of using a central scaffold to generate a library of related compounds is directly applicable to 2-(4-Bromobenzoyl)-4-methylpyridine. By reacting the core molecule with a diverse set of amines or other building blocks, a large and structurally diverse library can be efficiently synthesized.

The synthesis of a series of 4-Bromobenzohydrazide derivatives through the condensation of 4-bromobenzohydrazide with various substituted aryl aldehydes also represents a combinatorial strategy to achieve structural diversity. researchgate.net This approach allows for the introduction of a wide range of aromatic and heterocyclic rings, leading to a broad spectrum of physicochemical properties within the library.

Below is a table summarizing the types of analogs and the diversity of substituents that can be introduced, based on the discussed synthetic strategies.

| Core Scaffold Modification | Building Blocks | Resulting Analogs | Introduced Substituent Diversity |

| N-alkylation of benzothiazine | 2-bromo-N-arylacetamides | 2-(3-(4-bromobenzoyl)-...)-N-arylacetamides | Varied aryl groups (e.g., phenyl, substituted phenyls) |

| Hydrazone formation | Substituted aryl aldehydes | 4-Bromobenzohydrazones | Varied aryl and heterocyclic aldehydes |

| S-alkylation of thioquinoline | Alkyl or aryl halides | Benzimidazole-thioquinolines | Alkyl and substituted benzyl (B1604629) groups |

This systematic approach to derivatization and library generation is essential for the comprehensive exploration of the chemical space around 2-(4-Bromobenzoyl)-4-methylpyridine and for the development of new compounds with tailored properties.

Advanced Analytical Methodologies Employed in the Study of 2 4 Bromobenzoyl 4 Methylpyridine

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(4-Bromobenzoyl)-4-methylpyridine. This technique provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), which allows for the determination of the elemental composition. For 2-(4-Bromobenzoyl)-4-methylpyridine (C₁₃H₁₀BrNO), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS.

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry of benzoylpyridines typically leads to characteristic fragmentation patterns. nih.govnist.gov The molecular ion (M+) of 2-(4-Bromobenzoyl)-4-methylpyridine would be expected to be prominent. The primary fragmentation pathway would likely involve the cleavage of the carbonyl bridge.

Key expected fragments for 2-(4-Bromobenzoyl)-4-methylpyridine would include:

The 4-bromobenzoyl cation ([C₇H₄BrO]⁺): This would arise from the cleavage of the bond between the carbonyl carbon and the pyridine (B92270) ring. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear indicator for this fragment.

The 4-methylpyridinyl cation ([C₆H₆N]⁺): This would result from the same cleavage event.

Loss of CO: The benzoyl-type fragments can further lose a neutral carbon monoxide molecule.

The mass spectrum of the closely related compound 2-benzoylpyridine (B47108) shows major peaks at m/z 183 (molecular ion), 155, 105, and 77, corresponding to the molecular ion, loss of CO, the benzoyl cation, and the phenyl cation, respectively. nih.gov For 4-benzoylpyridine, similar fragments are observed. nih.gov Based on this, a proposed fragmentation for 2-(4-Bromobenzoyl)-4-methylpyridine is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Significance |

|---|---|---|---|

| [C₁₃H₁₀⁷⁹BrNO]⁺ | Molecular Ion | 275 | Confirms molecular weight. |

| [C₇H₄⁷⁹BrO]⁺ | 4-Bromobenzoyl cation | 183 | Characteristic fragment indicating the bromobenzoyl moiety. |

| [C₆H₆N]⁺ | 4-Methylpyridinyl cation | 92 | Indicates the substituted pyridine ring. |

| [C₆H₄⁷⁹Br]⁺ | 4-Bromophenyl cation | 155 | Resulting from the loss of CO from the 4-bromobenzoyl cation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of 2-(4-Bromobenzoyl)-4-methylpyridine and identifying any volatile impurities. In this method, the compound is vaporized and separated from impurities based on its boiling point and interaction with the GC column stationary phase. The separated components then enter the mass spectrometer for identification.

A typical GC-MS analysis would provide a chromatogram where the major peak corresponds to 2-(4-Bromobenzoyl)-4-methylpyridine. The retention time of this peak is a characteristic property of the compound under the specific GC conditions. The purity can be estimated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Potential impurities that could be detected by GC-MS include:

Starting materials from the synthesis, such as 4-methylpyridine (B42270) derivatives or 4-bromobenzoyl chloride.

By-products from the reaction.

Residual solvents from purification.

The mass spectrum associated with the main chromatographic peak should match the expected fragmentation pattern of 2-(4-Bromobenzoyl)-4-methylpyridine, confirming its identity.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | DB-5 or equivalent (non-polar) | Separation of components based on boiling point. |

| Inlet Temperature | ~250-280 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C) | Allows for the separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

Hyphenated Techniques (e.g., LC-MS, GC-IR)

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities or thermally labile related substances, LC-MS is the technique of choice. The compound is separated by liquid chromatography and then introduced into the mass spectrometer. This is particularly useful for analyzing potential products of degradation or side reactions that may not be suitable for GC. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity and thermal stability of the analytes.

Gas Chromatography-Infrared (GC-IR): GC-IR provides complementary information to GC-MS. As components elute from the GC column, they pass through an infrared spectrometer. The resulting IR spectrum for each component provides information about its functional groups. For 2-(4-Bromobenzoyl)-4-methylpyridine, a strong absorption band corresponding to the carbonyl (C=O) stretch would be a key identifying feature. This technique can be particularly useful for distinguishing between isomers that might have similar mass spectra but different IR spectra.

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of diaryl ketones and functionalized pyridines is well-established; however, modern synthetic methodologies offer more efficient, selective, and sustainable routes that remain largely unexplored for 2-(4-Bromobenzoyl)-4-methylpyridine.

Transition-Metal Catalyzed Cross-Coupling Reactions: Traditional methods like Friedel-Crafts acylation often suffer from harsh conditions and limited regioselectivity. Future work could focus on palladium- or nickel-catalyzed carbonylative cross-coupling reactions. For instance, a three-component reaction involving 4-bromobenzoyl chloride, a 4-methylpyridine (B42270) derivative (like a boronic acid or organozinc reagent), and a carbon monoxide source could provide a direct and highly adaptable route to the target molecule and its analogs. nih.govscispace.com Such methods often exhibit broad functional group tolerance, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Direct C-H Functionalization: A more atom-economical approach would be the direct C-H acylation of 4-methylpyridine with a 4-bromobenzaldehyde derivative. beilstein-journals.orgrsc.orgnih.gov This strategy, often facilitated by transition-metal catalysts like rhodium or palladium, avoids the pre-functionalization of the pyridine (B92270) ring, thus shortening the synthetic sequence. nih.gov Investigating various directing groups on the pyridine nitrogen could achieve high regioselectivity for the C2 position.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. acs.orgnih.gov An innovative avenue would be to generate an acyl radical from a 4-bromobenzaldehyde derivative and couple it with a 4-methylpyridyl radical, generated in situ from a suitable precursor like a halopyridine. researchgate.netnih.gov This approach could offer unique reactivity and selectivity profiles compared to traditional thermal methods.

| Synthetic Strategy | Potential Precursors | Catalyst Type | Key Advantages |

| Carbonylative Cross-Coupling | 2-Bromo-4-methylpyridine, 4-Bromophenylboronic acid, CO | Palladium/Nickel | High functional group tolerance, modularity |

| Direct C-H Functionalization | 4-Methylpyridine, 4-Bromobenzaldehyde | Rhodium/Palladium | Atom economy, reduced synthetic steps |

| Photoredox Catalysis | 2-Halo-4-methylpyridine, 4-Bromobenzaldehyde derivative | Iridium/Ruthenium photocatalyst | Mild reaction conditions, novel reactivity |

Advanced Mechanistic Understanding through Novel Probes

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The development of bespoke molecular probes can provide invaluable insights into the formation of 2-(4-Bromobenzoyl)-4-methylpyridine.

Fluorescent and Spectroscopic Probes: To study the kinetics and intermediates of a given synthesis, researchers could design precursor molecules with appended fluorophores. The change in the fluorescence signal upon reaction could be used to monitor reaction progress in real-time. For instance, if a palladium-catalyzed coupling is employed, a pyridine-boronic ester derivative bearing a fluorescent tag could be synthesized to study the transmetalation step.

Isotope Labeling Studies: The use of isotopically labeled starting materials can elucidate bond-forming and bond-breaking steps. For example, using 4-bromobenzoyl chloride with an ¹⁸O-labeled carbonyl group would allow researchers to track the oxygen atom through the reaction sequence using mass spectrometry, confirming whether it is retained in the final product or lost in a side reaction. Similarly, using ¹³C-labeled carbon monoxide in a carbonylative coupling would definitively identify the origin of the ketone's carbonyl carbon.

Radical Trapping Experiments: For novel syntheses suspected of proceeding through radical pathways, such as photoredox-catalyzed reactions, the use of radical trapping agents (e.g., TEMPO) can provide mechanistic evidence. acs.org The identification of trapped radical intermediates by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or mass spectrometry would confirm the involvement of single-electron transfer steps. The development of probes that react specifically with pyridyl or acyl radicals could offer further detail on the reaction pathway. rsc.org

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties, bypassing the need for exhaustive and time-consuming synthesis and screening.

In Silico Library Design and Screening: A virtual library of derivatives of 2-(4-Bromobenzoyl)-4-methylpyridine can be generated by systematically modifying substituents on both the pyridine and benzoyl rings. Using Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, these virtual compounds can be screened for potential biological activity against specific targets. mdpi.comresearchgate.netnih.gov This approach allows for the rational design of new derivatives with potentially enhanced potency or selectivity. auctoresonline.orgresearchgate.net

Predicting Physicochemical and Photophysical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict key properties of new derivatives before their synthesis. manipal.edu These properties include electronic characteristics (e.g., HOMO/LUMO energies), molecular geometry, and spectroscopic signatures (NMR, IR, UV-Vis). For applications in materials science, computational models can predict properties like dipole moment, polarizability, and excited-state energies, which are crucial for designing molecules with specific optical or electronic functions. researchgate.net

Modeling Reaction Pathways: Computational modeling can also be used to investigate the mechanisms of proposed synthetic routes. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely mechanism, identify rate-limiting steps, and understand the origins of selectivity. This predictive power can guide the optimization of reaction conditions, such as the choice of catalyst, ligand, and solvent, to favor the desired product.

Interdisciplinary Research Frontiers (Purely chemical/biophysical)

The unique combination of a halogenated aromatic ring, a polar pyridine moiety, and a flexible ketone linker makes 2-(4-Bromobenzoyl)-4-methylpyridine an attractive scaffold for interdisciplinary research at the interface of chemistry and biophysics.

Development of Molecular Probes and Sensors: The pyridine ring can act as a hydrogen bond acceptor and a metal coordination site, while the bromobenzoyl group can participate in halogen bonding and π-stacking interactions. This combination of features could be exploited to design novel fluorescent probes for detecting specific analytes or changes in the microenvironment. nih.govmdpi.com Functionalization of the scaffold with fluorophores could lead to probes whose emission properties (intensity, wavelength, lifetime) are sensitive to the presence of metal ions, anions, or biomolecules. nih.gov

Supramolecular Chemistry and Crystal Engineering: The molecule's capacity for various non-covalent interactions (hydrogen bonding, halogen bonding, π-π stacking) makes it a promising building block for supramolecular assemblies. researchgate.net By co-crystallizing it with other molecules, it may be possible to create novel crystalline materials, such as co-crystals and coordination polymers, with interesting solid-state properties. rsc.orgacs.org The study of these interactions provides fundamental insights into molecular recognition and self-assembly.

Biophysical Studies of Membrane Interactions: Many biologically active molecules must cross cell membranes. Biophysical techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and NMR could be used to study the interaction of 2-(4-Bromobenzoyl)-4-methylpyridine and its derivatives with model lipid membranes. Such studies can provide valuable information about how the molecule partitions into membranes, its orientation within the lipid bilayer, and its effect on membrane properties like fluidity, which are critical parameters for understanding its potential bioactivity.

Q & A

Q. What is the standard synthetic route for 2-(4-Bromobenzoyl)-4-methylpyridine, and how can reaction efficiency be monitored?

The compound is synthesized via Friedel-Crafts acylation, where 4-methylpyridine reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction progress is monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system. After quenching, purification involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol to achieve >95% purity .

Q. What safety protocols are critical during the handling of bromobenzoyl-containing intermediates?

Bromobenzoyl derivatives require strict safety measures:

Q. How can researchers confirm the structural integrity of 2-(4-Bromobenzoyl)-4-methylpyridine post-synthesis?

Characterization employs:

- NMR spectroscopy : Compare aromatic proton signals (e.g., pyridine ring protons at δ 8.2–8.5 ppm) with reference data.

- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 290.0 for C₁₃H₁₀BrNO).

- Elemental analysis : Confirm C, H, N, Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale syntheses?

Key parameters include:

- Catalyst loading : Reduce AlCl₃ from 1.5 eq to 1.2 eq to minimize side reactions while maintaining >85% yield.

- Solvent choice : Replace dichloromethane with toluene for improved thermal stability at reflux (110°C).

- Substrate ratio : Use a 1:1.05 molar ratio of 4-methylpyridine to 4-bromobenzoyl chloride to account for reagent volatility .

Q. What methodologies are employed to study the compound’s photochemical behavior?

Photoreduction kinetics are analyzed via:

- UV-Vis spectroscopy : Track absorbance changes at λₘₐₓ ~320 nm under controlled light exposure.

- IR spectroscopy : Monitor carbonyl (C=O) peak attenuation (1700–1680 cm⁻¹) to quantify photoreduction efficiency (Φ). Contradictions in Φ values between techniques require calibration against actinometers (e.g., ferrioxalate) .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic data for supramolecular interactions?

Discrepancies (e.g., hydrogen-bond lengths in NMR vs. X-ray) are addressed by:

- X-ray crystallography : Resolve solid-state interactions (e.g., π-π stacking distances of 3.4–3.6 Å).

- DFT calculations : Simulate solution-phase conformations using Gaussian09 with B3LYP/6-31G(d) basis sets. Cross-validate with variable-temperature NMR to assess dynamic behavior .

Q. What strategies are recommended for evaluating the compound’s potential as a JAK2 inhibitor?

Biological activity assessment involves:

- Molecular docking : Use AutoDock Vina to model binding to JAK2’s ATP-binding site (PDB: 4U5J).

- Enzyme assays : Measure IC₅₀ via fluorescence polarization (FP) using a Z′-LYTE kinase assay kit.

- Cellular testing : Validate anti-proliferative effects in HEL92.1.7 leukemia cells (EC₅₀ <10 μM) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies using accelerated degradation (40°C/75% RH for 6 months) show:

Q. What analytical techniques are suitable for probing acid-base properties of the pyridine moiety?

Titrate in anhydrous DMSO using 0.1 M KOH/quinoline to determine pKa. Compare with 4-methylpyridine (pKa ~6.0) to assess electronic effects of the bromobenzoyl group. Use potentiometry with a glass electrode calibrated to NIST buffers .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

Structural modifications include:

- PEGylation : Introduce polyethylene glycol (PEG-500) at the pyridine N-position.

- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether.

Evaluate solubility (USP rotating disk method) and retain JAK2 inhibition (IC₅₀ <100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.